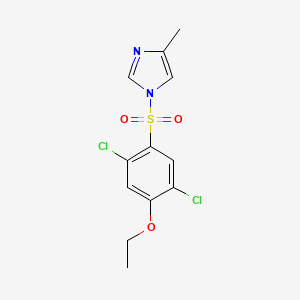
1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-4-methylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of imidazoles, such as DESI, can be achieved through various methods. One approach involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The molecular structure of DESI consists of a central imidazole ring, which is a five-membered ring containing two nitrogen atoms. This ring is substituted at one position by a sulfonyl group, which is attached to a 2,5-dichloro-4-ethoxyphenyl group. At another position, the imidazole ring is substituted by a methyl group .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
The structural analogs and derivatives of imidazole, such as 1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-4-methylimidazole, play a significant role in pharmaceutical chemistry due to their wide range of biological activities. For instance, imidazole derivatives have been synthesized for their potential use as H+/K+-ATPase inhibitors, which are critical for controlling gastric acid secretion. These compounds exhibit high potency and stability, demonstrating the chemical versatility and therapeutic potential of imidazole derivatives in drug development (Ife et al., 1989).
Antimicrobial and Antiprotozoal Activities
Imidazole sulfonamides and their derivatives have shown promising antimicrobial and antiprotozoal activities. Research has demonstrated that certain imidazole derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria, making them potential candidates for the development of new antimicrobials (Bertolini et al., 1989). Additionally, novel imidazole compounds have been synthesized and tested against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, showing strong activity and highlighting their potential as antiprotozoal agents (Pérez‐Villanueva et al., 2013).
Antioxidant and Antiradical Activity
Research into the antioxidant and antiradical properties of imidazole derivatives has uncovered compounds with significant activity. These findings suggest potential applications for imidazole derivatives as antioxidants in pharmaceutical formulations or as therapeutic agents in diseases where oxidative stress plays a role (Spasov et al., 2022).
Enzyme Inhibition
Studies have also focused on the enzyme inhibitory activities of imidazole derivatives. For example, substituted benzimidazoles, which share a core structural similarity with 1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-4-methylimidazole, have been investigated for their ability to inhibit gastric acid secretion by blocking (H+ + K+) ATPase, demonstrating their potential as therapeutic agents in treating conditions like peptic ulcers (Fellenius et al., 1981).
properties
IUPAC Name |
1-(2,5-dichloro-4-ethoxyphenyl)sulfonyl-4-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O3S/c1-3-19-11-4-10(14)12(5-9(11)13)20(17,18)16-6-8(2)15-7-16/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYYARZUHYZEME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=C(N=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-4-methylimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

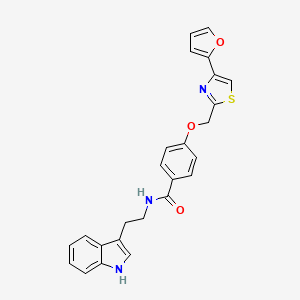
![2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2565132.png)
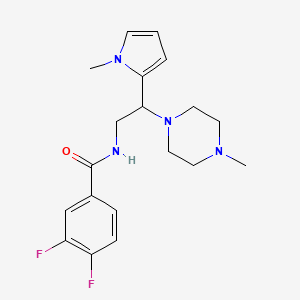
![ethyl 6-methyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2565135.png)
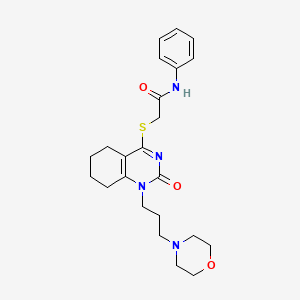
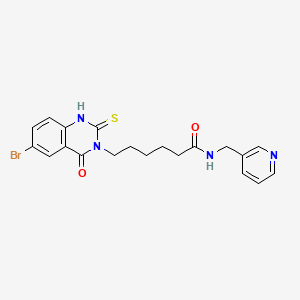
![1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone](/img/structure/B2565141.png)
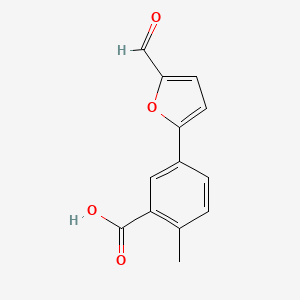
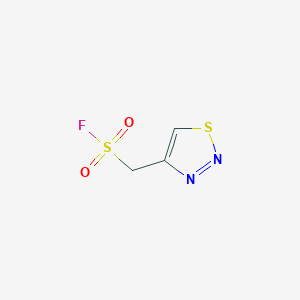

![6-Cyclopropyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2565148.png)
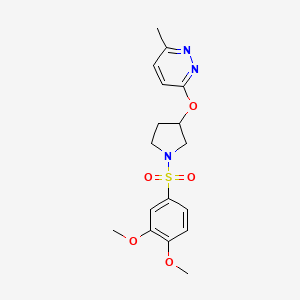
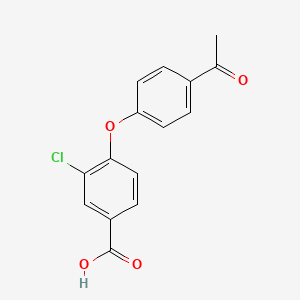
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2565152.png)